molecular formula C12H12N2O3 B1457578 1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid CAS No. 1369014-08-3

1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid

Cat. No.: B1457578
CAS No.: 1369014-08-3
M. Wt: 232.23 g/mol
InChI Key: AMPMJKMEQXYVAL-UHFFFAOYSA-N
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Description

1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a methoxyphenyl group attached to the imidazole ring, which imparts unique chemical and biological properties.

Biochemical Analysis

Biochemical Properties

1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with mitogen-activated protein kinases (MAP kinases), activator protein-1 (AP-1), and matrix metalloproteinases (MMPs) in human dermal fibroblasts . These interactions suggest that the compound may influence various signaling pathways and enzymatic activities.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to reduce ultraviolet B (UVB)-induced intracellular reactive oxygen species (ROS) production and inhibit UVB-induced phosphorylation of MAP kinases, AP-1, and MMPs . Additionally, it inhibits UVB-induced nitric oxide synthase (i-NOS) and cyclooxygenase (COX)-2 protein expression, thereby reducing inflammation and protecting cells from photodamage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions and enzyme modulation. It inhibits the phosphorylation of MAP kinases and AP-1, which are crucial for cell signaling and gene expression . The compound also inhibits the expression of Smad7 protein and elevates total collagen content in human dermal fibroblasts, indicating its role in maintaining cellular structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound shows stability and maintains its activity in reducing UVB-induced ROS production and inhibiting inflammatory responses over extended periods . Long-term studies indicate that it can ameliorate UVB-induced erythema and wrinkle formation in hairless mice, suggesting its potential for long-term use in protecting against photodamage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At concentrations of 5–50 µM, the compound does not show cytotoxicity and effectively reduces UVB-induced ROS production and inflammation . Higher doses may lead to increased efficacy in reducing photodamage, but the threshold for toxic or adverse effects has not been clearly established .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes such as MAP kinases and AP-1 . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects. The exact metabolic pathways and the role of specific cofactors remain to be fully elucidated.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions affect its localization and accumulation, ensuring that the compound reaches its target sites to exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with MAP kinases and AP-1 to modulate cellular signaling pathways . This localization is essential for its role in reducing inflammation and protecting cells from photodamage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where 3-methoxybenzyl chloride reacts with the imidazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Carboxylation: The final step involves the carboxylation of the imidazole ring at the 4-position using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products:

    Oxidation: 1-[(3-Hydroxyphenyl)methyl]-1H-imidazole-4-carboxylic acid.

    Reduction: 1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-methanol.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    1-[(3-Methoxyphenyl)methyl]-1H-imidazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at the 5-position.

    1-[(4-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid: Similar structure but with the methoxy group at the 4-position of the phenyl ring.

    1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-acetic acid: Similar structure but with an acetic acid group instead of a carboxylic acid group.

Uniqueness: 1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-17-10-4-2-3-9(5-10)6-14-7-11(12(15)16)13-8-14/h2-5,7-8H,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPMJKMEQXYVAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=C(N=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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